4-{[3-(Methylthio)phenyl]thio}benzaldehyde
Overview
Description
4-{[3-(Methylthio)phenyl]thio}benzaldehyde is an organic compound with the molecular formula C14H12OS2. It is characterized by the presence of a benzaldehyde group substituted with a methylthio group and a phenylthio group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(Methylthio)phenyl]thio}benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(methylthio)aniline and 4-chlorobenzaldehyde.
Formation of Intermediate: The initial step involves the nucleophilic substitution reaction between 3-(methylthio)aniline and 4-chlorobenzaldehyde to form an intermediate compound.
Oxidation: The intermediate is then subjected to oxidation using reagents like potassium permanganate or chromium trioxide to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 4-{[3-(Methylthio)phenyl]thio}benzaldehyde can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzaldehyde ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-{[3-(Methylthio)phenyl]thio}benzaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations, making it valuable in organic synthesis.
Biology
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit biological activities such as antimicrobial or anticancer effects.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it suitable for the production of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism by which 4-{[3-(Methylthio)phenyl]thio}benzaldehyde exerts its effects depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the sulfur atoms in the methylthio and phenylthio groups can form sulfoxides or sulfones, which may interact with biological targets or materials in unique ways. The aldehyde group can also participate in condensation reactions, forming Schiff bases or other derivatives that have distinct properties.
Comparison with Similar Compounds
Similar Compounds
4-(Methylthio)benzaldehyde: Similar structure but lacks the phenylthio group.
4-(Methylsulfonyl)benzaldehyde: Contains a sulfonyl group instead of a thio group.
4-(Dimethylamino)benzaldehyde: Contains a dimethylamino group instead of a thio group.
Uniqueness
4-{[3-(Methylthio)phenyl]thio}benzaldehyde is unique due to the presence of both methylthio and phenylthio groups, which confer distinct chemical reactivity and potential biological activity. This dual substitution pattern allows for a broader range of chemical transformations and applications compared to similar compounds with only one type of substituent.
Properties
IUPAC Name |
4-(3-methylsulfanylphenyl)sulfanylbenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12OS2/c1-16-13-3-2-4-14(9-13)17-12-7-5-11(10-15)6-8-12/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXWDNSASPWNBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC=C1)SC2=CC=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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